1-butyl-5-nitro-1H-pyrazole
CAS No.:
Cat. No.: VC13575998
Molecular Formula: C7H11N3O2
Molecular Weight: 169.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H11N3O2 |
---|---|
Molecular Weight | 169.18 g/mol |
IUPAC Name | 1-butyl-5-nitropyrazole |
Standard InChI | InChI=1S/C7H11N3O2/c1-2-3-6-9-7(10(11)12)4-5-8-9/h4-5H,2-3,6H2,1H3 |
Standard InChI Key | GEBXQFAZHRJQCZ-UHFFFAOYSA-N |
SMILES | CCCCN1C(=CC=N1)[N+](=O)[O-] |
Canonical SMILES | CCCCN1C(=CC=N1)[N+](=O)[O-] |
Introduction
Structural Elucidation and Physicochemical Properties
Molecular Architecture
The core structure of 1-butyl-5-nitro-1H-pyrazole consists of a five-membered aromatic ring containing two adjacent nitrogen atoms (positions 1 and 2). The butyl group (-C4H9) occupies the N1 position, while the nitro group (-NO2) is para to the adjacent nitrogen at C5. This substitution pattern creates distinct electronic effects: the electron-donating alkyl group at N1 contrasts with the electron-withdrawing nitro group at C5, potentially influencing the compound’s tautomeric equilibrium and reactivity.
The IUPAC name, 1-butyl-5-nitropyrazole, unambiguously defines substituent positions. The SMILES notation (CCCCN1C(=CC=N1)N+[O-]) and InChIKey (GEBXQFAZHRJQCZ-UHFFFAOYSA-N) provide standardized representations for chemical databases.
Physicochemical Characteristics
Key physicochemical properties are summarized in Table 1. The molecular weight (169.18 g/mol) and lipophilic butyl chain suggest moderate solubility in organic solvents, while the polar nitro group may enhance crystalline packing. Though experimental data on melting/boiling points are unavailable, analogous nitro-pyrazoles typically exhibit melting points between 80–150°C, depending on substituent bulk.
Table 1: Physicochemical Properties of 1-Butyl-5-nitro-1H-pyrazole
Property | Value |
---|---|
Molecular Formula | C7H11N3O2 |
Molecular Weight | 169.18 g/mol |
IUPAC Name | 1-butyl-5-nitropyrazole |
SMILES | CCCCN1C(=CC=N1)N+[O-] |
InChIKey | GEBXQFAZHRJQCZ-UHFFFAOYSA-N |
CAS Number | 1862485-03-7 |
Synthetic Methodologies and Analytical Characterization
Synthetic Routes
While the specific synthesis of 1-butyl-5-nitro-1H-pyrazole remains undocumented in public literature, pyrazole derivatives are typically synthesized via:
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Cyclocondensation: Reaction of hydrazines with 1,3-dielectrophiles (e.g., diketones, keto-esters)
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Substitution Reactions: Post-synthetic modification of pre-formed pyrazole cores
Technique | Application |
---|---|
NMR Spectroscopy | Structural elucidation |
HPLC | Purity assessment (>95% typical) |
LC-MS | Molecular weight confirmation |
UPLC | High-resolution separation |
Applications in Drug Discovery and Development
Lead Compound Optimization
The nitro group serves as a synthetic handle for further derivatization:
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Reduction to Amine: Catalytic hydrogenation could yield 5-amino derivatives for SAR studies
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Cross-Coupling Reactions: Suzuki-Miyaura coupling at vacant ring positions
Material Science Applications
Nitro-pyrazoles exhibit potential as:
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Energetic Materials: Due to high nitrogen content and oxidative groups
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Coordination Complexes: Ligand for transition metals in catalysis.
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